molecular formula C14H15BrN2 B1399904 [(5-Bromopyridin-2-yl)methyl](2-phenylethyl)amine CAS No. 1408397-61-4

[(5-Bromopyridin-2-yl)methyl](2-phenylethyl)amine

Cat. No.: B1399904
CAS No.: 1408397-61-4
M. Wt: 291.19 g/mol
InChI Key: CYLCABTWBXULLF-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)methylamine is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound features a brominated pyridine ring attached to a phenylethylamine moiety, making it a versatile building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)methylamine typically involves the Suzuki cross-coupling reaction. This method employs a palladium catalyst to couple 5-bromo-2-methylpyridin-3-amine with various arylboronic acids . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(5-Bromopyridin-2-yl)methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated pyridine ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity. Additionally, the phenylethylamine moiety can interact with neurotransmitter receptors, modulating their function .

Comparison with Similar Compounds

(5-Bromopyridin-2-yl)methylamine can be compared with other similar compounds, such as:

    2-Amino-5-bromopyridine: A brominated aromatic amine used in labeling and synthesis.

    5-Bromopyridine-3-carboxylic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.

    3-Amino-5-bromopyridine: Employed in the synthesis of heterocyclic compounds.

The uniqueness of (5-Bromopyridin-2-yl)methylamine lies in its dual functional groups, which allow for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

N-[(5-bromopyridin-2-yl)methyl]-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c15-13-6-7-14(17-10-13)11-16-9-8-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLCABTWBXULLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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